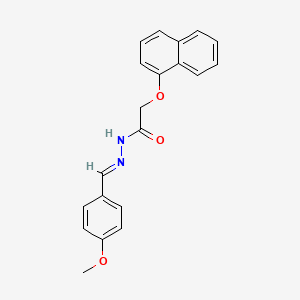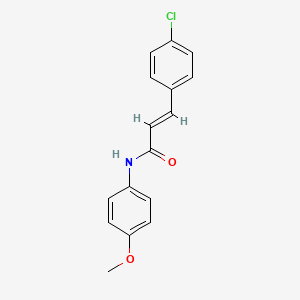![molecular formula C16H18N6OS B5555950 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been studied for various applications, including as potential herbicides and antimicrobial agents. Its structural complexity and functionality make it an interesting subject for chemical research.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from basic chemical precursors. For instance, a compound with a similar structure was synthesized through a four-step reaction process involving ethyl esters and 2-amino-4,6-dimethylpyrimidine, characterized by NMR, IR, ESI-MS, and X-ray crystallography (Liang Fu-b, 2014).
Molecular Structure Analysis
Compounds with similar molecular structures have been analyzed using X-ray diffraction, revealing details like crystal systems, space groups, and bond angles. For example, certain derivatives were found to belong to specific crystal systems and had significant intermolecular hydrogen bonding (Chao Wu et al., 2005).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives. For example, reactions involving ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate led to the creation of new carboxylates (Martina Žugelj et al., 2009).
Physical Properties Analysis
The physical properties of these compounds are often determined by their crystal structure and molecular interactions. For instance, certain compounds have been characterized by their crystallographic data, including dimensions, angles, and densities (S. Ji, 2006).
Chemical Properties Analysis
Chemical properties like reactivity and stability are influenced by the molecular structure. Compounds in this class have been found to exhibit various degrees of biological activity, such as antimycobacterial properties (Kai Lv et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Ahmed et al. (2018) focused on synthesizing and characterizing novel thienopyrazole derivatives, including compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide. This research highlighted innovative methods for compound synthesis, utilizing elemental and spectral analyses for structural elucidation (Ahmed et al., 2018).
Biological Evaluation
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, related to the compound , for their potential anticancer and anti-5-lipoxygenase activities. These compounds were tested for cytotoxic activities against various cancer cell lines, demonstrating the biomedical potential of these derivatives (Rahmouni et al., 2016).
Herbicidal Activities
- Research by Liang Fu-b (2014) explored the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, a compound with structural similarities, investigating its herbicidal activities. The study demonstrated significant inhibitory effects on certain plant species, indicating the potential use of such compounds in agriculture (Liang Fu-b, 2014).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including compounds structurally akin to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide. These compounds were tested for their anti-inflammatory and analgesic properties, revealing their potential as medicinal agents (Abu‐Hashem et al., 2020).
Antimicrobial Studies
- Lahsasni et al. (2018) investigated new pyrimidine and thiophene derivatives, including compounds similar to the one , for their antibacterial and anti-inflammatory activities. This research contributed to the understanding of the antimicrobial potential of these derivatives (Lahsasni et al., 2018).
DNA-Binding Properties
- Liu and Kodadek (2009) studied the cellular permeability of pyrrole-imidazole polyamides, chemically related to the compound . Their research focused on understanding how these compounds interact with DNA, which is crucial for developing DNA-targeted therapies (Liu & Kodadek, 2009).
Molluscicidal Properties
- El-Bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with properties similar to the compound . They explored these compounds' molluscicidal properties, which could have implications in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).
Antiprotozoal Agents
- Ismail et al. (2004) researched novel imidazo[1,2-a]pyridines, structurally related to the compound , for their antiprotozoal properties. This study highlights the potential use of these compounds in treating protozoal infections (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-12(2)22(10-21-11)15-8-14(19-9-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYEBVALSXDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)
![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)